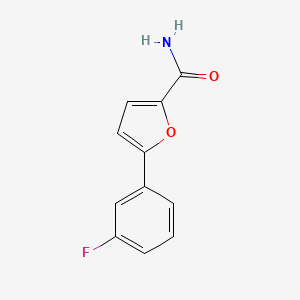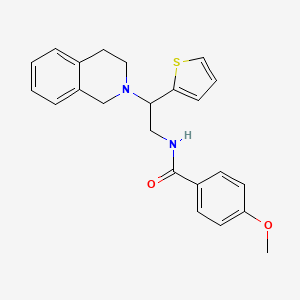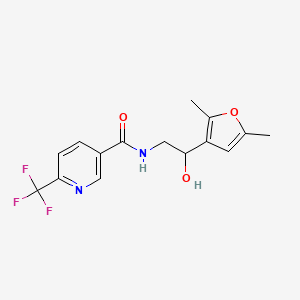![molecular formula C16H17NO3S B2628973 [(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate CAS No. 380166-60-9](/img/structure/B2628973.png)
[(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties and has been synthesized using various methods. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of [(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate.
Aplicaciones Científicas De Investigación
[(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate has been studied for its potential applications in scientific research. One of the main areas of research involves the compound's potential as a drug candidate. Studies have shown that [(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Mecanismo De Acción
The exact mechanism of action of [(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is not fully understood. However, studies have suggested that the compound may work by inhibiting the production of prostaglandins, which are known to cause inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that [(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate has anti-inflammatory and analgesic effects. The compound has been shown to reduce inflammation and pain in animal models, making it a potential candidate for the treatment of pain and inflammation in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize and has been shown to have potent anti-inflammatory and analgesic effects. However, the compound's mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for research on [(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate. One area of research involves further elucidation of the compound's mechanism of action. Another area of research involves the development of more potent analogs of the compound for the treatment of pain and inflammation. Additionally, [(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate may have potential applications in other areas of research, such as cancer treatment and neurodegenerative diseases.
Métodos De Síntesis
[(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate can be synthesized using various methods. One of the most common methods involves the reaction of 5-methylthiophene-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of triethylamine. The resulting product is then reacted with (2,6-dimethylphenyl)isocyanate to yield [(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate.
Propiedades
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-10-5-4-6-11(2)15(10)17-14(18)9-20-16(19)13-8-7-12(3)21-13/h4-8H,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOVKPWSLILVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-oxo-2-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2628893.png)
![1-cinnamyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2628894.png)
![2-[(2-amino-5-chloro-6-methyl-4-pyrimidinyl)sulfanyl]-N-methylacetamide](/img/structure/B2628896.png)
![1-(4-(((2S,4aR,6S,7R,8R,8aS)-2-(3-bromophenyl)-7,8-dihydroxyhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)phenyl)ethanone](/img/structure/B2628898.png)

![5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2628901.png)



![[4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B2628907.png)
![methyl 2-amino-4-(4-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2628909.png)
![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2628910.png)

![(1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2628914.png)